1-benzyl-4-(3-nitrobenzyl)piperazine
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Overview
Description
1-benzyl-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group attached to one nitrogen atom and a 3-nitrobenzyl group attached to the other nitrogen atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-(3-nitrobenzyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and 3-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Benzyl chloride is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
Step 3: 3-nitrobenzyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 4: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl and nitrobenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzylpiperazine derivatives with oxidized substituents.
Reduction: Formation of 1-benzyl-4-(3-aminobenzyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-benzyl-4-(3-nitrobenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The benzyl and nitrobenzyl groups can also influence the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-benzyl-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine: Lacks the nitrobenzyl group, resulting in different chemical and biological properties.
1-(3-nitrobenzyl)piperazine:
1-benzyl-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, affecting its chemical behavior and interactions.
The presence of both benzyl and 3-nitrobenzyl groups in this compound imparts unique properties that distinguish it from other piperazine derivatives
Properties
IUPAC Name |
1-benzyl-4-[(3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-8-4-7-17(13-18)15-20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBIUJSHGBDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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